molecular formula C43H53N9O8S2 B10846387 Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2

Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2

Cat. No.: B10846387
M. Wt: 888.1 g/mol
InChI Key: UHSPHALTSYXFRP-UHFFFAOYSA-N
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Description

Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids. This compound is characterized by the presence of cysteine, phenylalanine, tryptophan, lysine, tyrosine, and cysteine residues. The peptide sequence is acetylated at the N-terminus and amidated at the C-terminus, which can influence its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods can be employed to introduce substitutions.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds.

    Reduced Peptide: Reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 has various applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-OH: Similar structure but with a free carboxyl group at the C-terminus.

    Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-OMe: Contains a methyl ester group at the C-terminus.

Uniqueness

Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 is unique due to its specific sequence and terminal modifications, which can significantly influence its stability, solubility, and biological activity compared to other similar peptides.

Properties

Molecular Formula

C43H53N9O8S2

Molecular Weight

888.1 g/mol

IUPAC Name

19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)

InChI Key

UHSPHALTSYXFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N

Origin of Product

United States

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